molecular formula C21H26N2O3S2 B11331508 1-[(3-methylbenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11331508
M. Wt: 418.6 g/mol
InChI Key: BEUOIIBMTYCERY-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.

Preparation Methods

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the piperidine derivative with the appropriate phenyl derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents, and catalysts to facilitate the reactions.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be employed in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: It may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE:

    N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: Lacks the methanesulfonyl group, which may affect its reactivity and biological activity.

    1-[(3-METHYLPHENYL)METHANESULFONYL]-N-PHENYL-PIPERIDINE-4-CARBOXAMIDE: Similar structure but with different substituents, leading to variations in its chemical behavior and applications.

The uniqueness of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O3S2

Molecular Weight

418.6 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H26N2O3S2/c1-16-6-5-7-17(14-16)15-28(25,26)23-12-10-18(11-13-23)21(24)22-19-8-3-4-9-20(19)27-2/h3-9,14,18H,10-13,15H2,1-2H3,(H,22,24)

InChI Key

BEUOIIBMTYCERY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3SC

Origin of Product

United States

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